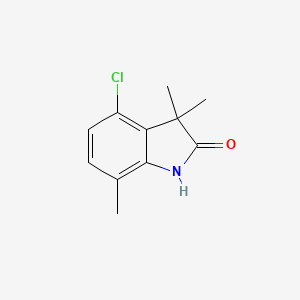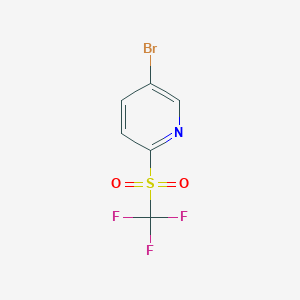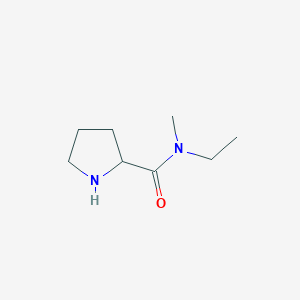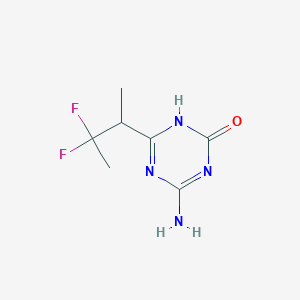![molecular formula C9H17ClS B13192949 1-(Chloromethyl)-1-[2-(methylsulfanyl)ethyl]cyclopentane](/img/structure/B13192949.png)
1-(Chloromethyl)-1-[2-(methylsulfanyl)ethyl]cyclopentane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Chloromethyl)-1-[2-(methylsulfanyl)ethyl]cyclopentane is an organic compound characterized by a cyclopentane ring substituted with a chloromethyl group and a 2-(methylsulfanyl)ethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(Chloromethyl)-1-[2-(methylsulfanyl)ethyl]cyclopentane can be synthesized through a multi-step process involving the following key steps:
Formation of the Cyclopentane Ring: The cyclopentane ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Chloromethyl Group: The chloromethyl group can be introduced via chloromethylation reactions using reagents such as formaldehyde and hydrochloric acid.
Attachment of the 2-(Methylsulfanyl)ethyl Group: The 2-(methylsulfanyl)ethyl group can be attached through nucleophilic substitution reactions involving thiol-containing compounds.
Industrial Production Methods: Industrial production of this compound typically involves optimizing the above synthetic routes to achieve high yields and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as distillation and chromatography.
Análisis De Reacciones Químicas
Types of Reactions: 1-(Chloromethyl)-1-[2-(methylsulfanyl)ethyl]cyclopentane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the chloromethyl group to a methyl group using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can replace the chloromethyl group with other functional groups using nucleophiles such as amines or alkoxides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as a solvent.
Reduction: Lithium aluminum hydride, ether as a solvent.
Substitution: Amines, alkoxides, polar aprotic solvents like dimethyl sulfoxide.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Methyl-substituted cyclopentane derivatives.
Substitution: Amino or alkoxy-substituted cyclopentane derivatives.
Aplicaciones Científicas De Investigación
1-(Chloromethyl)-1-[2-(methylsulfanyl)ethyl]cyclopentane has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(Chloromethyl)-1-[2-(methylsulfanyl)ethyl]cyclopentane involves its interaction with molecular targets such as enzymes and receptors. The compound’s effects are mediated through pathways involving nucleophilic substitution and redox reactions, leading to the formation of active intermediates that exert biological or chemical effects.
Comparación Con Compuestos Similares
1-(Chloromethyl)-1-[2-(methylsulfanyl)ethyl]cyclopentane can be compared with similar compounds such as:
1-(Chloromethyl)-1-[2-(methylsulfanyl)ethyl]cyclohexane: Similar structure but with a cyclohexane ring, leading to different steric and electronic properties.
1-(Chloromethyl)-1-[2-(methylsulfanyl)ethyl]cyclobutane: Smaller ring size, resulting in different reactivity and stability.
1-(Chloromethyl)-1-[2-(methylsulfanyl)ethyl]cycloheptane: Larger ring size, affecting the compound’s conformational flexibility and interactions.
Uniqueness: this compound is unique due to its specific ring size and substitution pattern, which confer distinct chemical and physical properties compared to its analogs.
Propiedades
Fórmula molecular |
C9H17ClS |
|---|---|
Peso molecular |
192.75 g/mol |
Nombre IUPAC |
1-(chloromethyl)-1-(2-methylsulfanylethyl)cyclopentane |
InChI |
InChI=1S/C9H17ClS/c1-11-7-6-9(8-10)4-2-3-5-9/h2-8H2,1H3 |
Clave InChI |
HTUNZWXBQBMIQY-UHFFFAOYSA-N |
SMILES canónico |
CSCCC1(CCCC1)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-{3-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-YL]propyl}piperazine](/img/structure/B13192869.png)



![1-[2-(Aminomethyl)-1,3-thiazol-4-yl]ethan-1-one](/img/structure/B13192901.png)





![Bicyclo[5.1.0]octan-4-ol](/img/structure/B13192930.png)



